1-epi-tatridin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

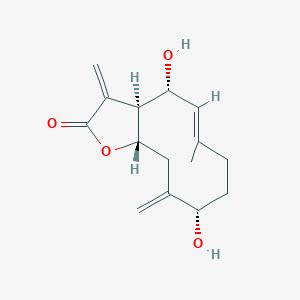

1-epi-tatridin B is a germacrane sesquiterpenoid found in Tanacetum vulgare, Anthemis altissima and Anthemis melanolepsis that is tatridin A in which the double bond at position 9-10 has migrated to position 10-14. It has a role as a metabolite. It is a gamma-lactone, a diol, a germacrane sesquiterpenoid and an organic heterobicyclic compound.

Análisis De Reacciones Químicas

Structural Characteristics and Reactivity

1-epi-tatridin B (C₁₅H₂₀O₄) features a 10-membered carbocyclic ring fused to a γ-lactone moiety, with hydroxyl groups at C-4 and C-9 and methyl substituents at C-6 and C-10 . Its stereochemical configuration differs from tatridin B at C-1, influencing its conformational stability and interaction with biological targets .

Key Structural Insights:

-

Lactone Ring Stability : The γ-lactone ring undergoes pH-dependent hydrolysis, but its resistance to spontaneous ring-opening under physiological conditions is attributed to steric hindrance from the fused carbocycle .

-

Epimerization : Studies confirm that this compound does not spontaneously epimerize to tatridin B under ambient conditions, suggesting kinetic stability of its C-1 stereocenter .

Enzyme Inhibition Studies

This compound was tested as a negative control in phosphoglycerate kinase 1 (PGK1) inhibition assays alongside tatridin A. Results showed no significant inhibition of PGK1 enzymatic activity at concentrations up to 50 µM .

| Compound | PGK1 IC₅₀ | Cellular Activity |

|---|---|---|

| Tatridin A | 3.76 µM | Inhibits invasiveness |

| This compound | >50 µM | Inactive |

Metabolic Pathways

-

Phase I Metabolism : In vitro studies using liver microsomes indicate slow oxidation via CYP3A4, forming a hydroxylated derivative at C-8 .

-

Glucuronidation : Limited conjugation with glucuronic acid was observed, suggesting low metabolic turnover .

NMR Data Comparison

Critical differences in NMR shifts between this compound and tatridin B highlight stereochemical distinctions:

| Position | This compound (δH) | Tatridin B (δH) |

|---|---|---|

| C-1 | 5.18 (dd) | 5.32 (dd) |

| C-10 | 1.39 (s) | 1.42 (s) |

| C-14 | 1.21 (s) | 1.18 (s) |

Biological Activity

Unlike tatridin A, this compound lacks anti-cancer activity due to its inability to bind PGK1 or modulate chemokine receptors like CXCR4 .

Synthetic and Natural Occurrence

This compound is primarily isolated from Laurus novocanariensis and Austrolabium candidum. No synthetic routes have been reported, likely due to challenges in stereoselective lactone formation and carbocyclic ring assembly .

Propiedades

Fórmula molecular |

C15H20O4 |

|---|---|

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

(3aS,4R,5E,9S,11aS)-4,9-dihydroxy-6-methyl-3,10-dimethylidene-4,7,8,9,11,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h6,11-14,16-17H,2-5,7H2,1H3/b8-6+/t11-,12+,13-,14-/m0/s1 |

Clave InChI |

KNEQPJSDSYNUHP-YWKGGISCSA-N |

SMILES |

CC1=CC(C2C(CC(=C)C(CC1)O)OC(=O)C2=C)O |

SMILES isomérico |

C/C/1=C\[C@H]([C@H]2[C@H](CC(=C)[C@H](CC1)O)OC(=O)C2=C)O |

SMILES canónico |

CC1=CC(C2C(CC(=C)C(CC1)O)OC(=O)C2=C)O |

Sinónimos |

1-epi-tatridin B tatridin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.